4-Nitrobenzaldehyde 4-Nitrobenzaldehyde

What is 4-Nitrobenzaldehyde?

4-Nitrobenzaldehyde refers to a benzaldehyde containing a nitro group at the para position.

4-Nitrobenzaldehyde (or organic aromatic compound) is a nitro-substituted aldehyde.

C-nitro compound 4-Nitrobenzaldehyde can be substituted with benzaldehyde at the para position with a nitrogen group. It is a C–nitro compound and a member of the benzaldehydes.

Biological activity of 4-Nitrobenzaldehyde

A reactive compound, 4-Nitrobenzaldehyde, has been proven to have antimicrobial activities. It is used in the production of antibiotics and other pharmaceuticals.

4-Nitrobenzaldehyde is a binder to the mitochondrial potential. This results in the dissolution of aerobic respiration. The compound also can bind human serum proteins like albumin. This binding occurs through hydrogen bonding interactions with amine groups on protein surfaces.

This equilibrium constant can be determined experimentally using the solubility measurements of these compounds at different concentrations. 4-Nitrobenzaldehyde may study electron transfer reactions within electrochemistry by interacting with methyl, ethyl ketones (MEK), or pyridine (PYR). MEK

Uses of 4-Nitrobenzaldehyde

In the preparation of homoallylic alcohols, 4-Nitrobenzaldehyde has been used. It also was used to evaluate and develop a series of tripeptide catalysts.

Brand Name: Vulcanchem
CAS No.: 555-16-8
VCID: VC21219315
InChI: InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H
SMILES: C1=CC(=CC=C1C=O)[N+](=O)[O-]
Molecular Formula: C7H5NO3
Molecular Weight: 151.12 g/mol

4-Nitrobenzaldehyde

CAS No.: 555-16-8

Cat. No.: VC21219315

Molecular Formula: C7H5NO3

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzaldehyde - 555-16-8

Specification

Description

What is 4-Nitrobenzaldehyde?

4-Nitrobenzaldehyde refers to a benzaldehyde containing a nitro group at the para position.

4-Nitrobenzaldehyde (or organic aromatic compound) is a nitro-substituted aldehyde.

C-nitro compound 4-Nitrobenzaldehyde can be substituted with benzaldehyde at the para position with a nitrogen group. It is a C–nitro compound and a member of the benzaldehydes.

Biological activity of 4-Nitrobenzaldehyde

A reactive compound, 4-Nitrobenzaldehyde, has been proven to have antimicrobial activities. It is used in the production of antibiotics and other pharmaceuticals.

4-Nitrobenzaldehyde is a binder to the mitochondrial potential. This results in the dissolution of aerobic respiration. The compound also can bind human serum proteins like albumin. This binding occurs through hydrogen bonding interactions with amine groups on protein surfaces.

This equilibrium constant can be determined experimentally using the solubility measurements of these compounds at different concentrations. 4-Nitrobenzaldehyde may study electron transfer reactions within electrochemistry by interacting with methyl, ethyl ketones (MEK), or pyridine (PYR). MEK

Uses of 4-Nitrobenzaldehyde

In the preparation of homoallylic alcohols, 4-Nitrobenzaldehyde has been used. It also was used to evaluate and develop a series of tripeptide catalysts.

CAS No. 555-16-8
Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
IUPAC Name 4-nitrobenzaldehyde
Standard InChI InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H
Standard InChI Key BXRFQSNOROATLV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C=O)[N+](=O)[O-]
Melting Point 107.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator